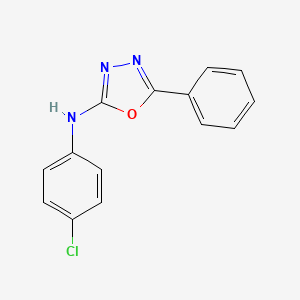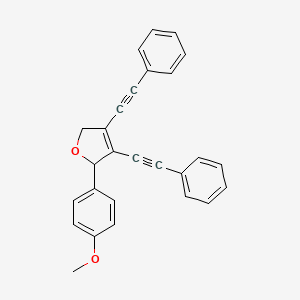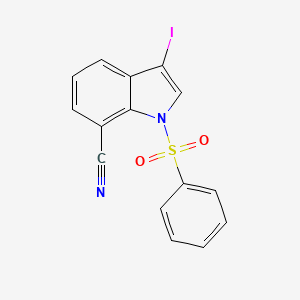![molecular formula C7H11N3O2 B12916269 2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol CAS No. 61667-10-5](/img/structure/B12916269.png)
2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Methoxypyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 2-((6-Methoxypyrimidin-4-yl)amino)ethanol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-((6-Methoxypyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((6-Methoxypyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways Pyrimidine derivatives are known to interact with enzymes and receptors involved in various biological processes
Vergleich Mit ähnlichen Verbindungen
2-((6-Methoxypyrimidin-4-yl)amino)ethanol can be compared with other similar compounds, such as:
- Ethyl 2-((6-methoxypyrimidin-4-yl)amino)-2-oxoacetate
- Tert-butyl 2-((6-methoxypyrimidin-4-yl)amino)methylpiperidine-1-carboxylate
- 2-((6-bromoquinazolin-4-yl)amino)ethanol
- 2-((6-methyl-2-propylpyrimidin-4-yl)amino)ethanol
- 2-((6-pyrazol-1-ylpyrimidin-4-yl)amino)ethanol
These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Eigenschaften
CAS-Nummer |
61667-10-5 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-[(6-methoxypyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O2/c1-12-7-4-6(8-2-3-11)9-5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
NZRCSKTZGHXEMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC(=C1)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



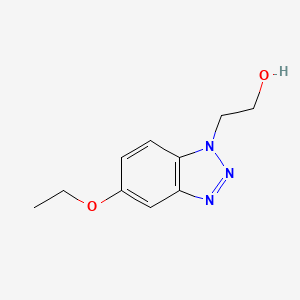
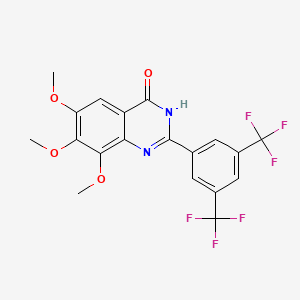

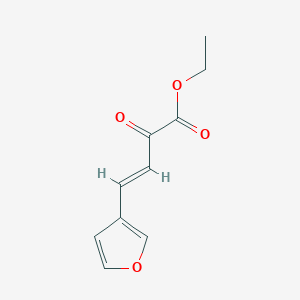

![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)

